molecular formula C18H28N2O4 B13769262 tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate

tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate

Cat. No.: B13769262
M. Wt: 336.4 g/mol
InChI Key: ALQWBIFDODJKTM-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a tert-butyl carbamate group, a phenylmethoxy group, and a propylamino group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor, such as a phenylmethoxy-protected amino acid derivative. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact pathways depend on the context of its application, such as its role in drug synthesis or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: Shares structural similarities but differs in functional groups.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound with distinct structural features

Uniqueness

Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and applications not found in simpler analogs. Its versatility in synthetic chemistry and potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-5-11-19-16(21)15(20-17(22)24-18(2,3)4)13-23-12-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

ALQWBIFDODJKTM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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